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Introduction

Aziridines are valuable three-membered heterocyclic scaffolds that serve as versatile building
blocks in organic synthesis and are key structural motifs in numerous biologically active
compounds and pharmaceuticals. The synthesis of aziridines from imines using
trimethylsulfoxonium iodide is a robust and widely employed method known as the Corey-
Chaykovsky reaction. This reaction offers a powerful alternative to other aziridination methods,
proceeding through the nucleophilic addition of a sulfur ylide to an imine, followed by
intramolecular ring closure. This application note provides detailed protocols and data for the
synthesis of aziridines from various imines, offering a practical guide for researchers in
synthetic chemistry and drug development.

Reaction Principle

The Corey-Chaykovsky reaction for aziridination involves the in situ generation of
dimethyloxosulfonium methylide, a sulfur ylide, from trimethylsulfoxonium iodide and a
strong base, typically sodium hydride.[1][2] The ylide then acts as a nucleophile, attacking the
electrophilic carbon of the imine. The resulting intermediate undergoes an intramolecular
nucleophilic substitution, with the sulfonium group acting as a good leaving group, to form the
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three-membered aziridine ring.[2][3] The reaction is known for its diastereoselectivity, often
favoring the formation of trans-substituted aziridines.[3]
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Caption: Reaction mechanism for aziridine synthesis.
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Caption: General experimental workflow for aziridination.
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Experimental Protocols
Preparation of Trimethylsulfoxonium lodide

Trimethylsulfoxonium iodide can be synthesized from dimethyl sulfoxide (DMSO) and
iodomethane.

Materials:

Dimethyl sulfoxide (DMSO)

lodomethane (Methyl lodide)

Pressure vessel

Chloroform (for washing)

Water (for recrystallization)
Procedure:

 In a pressure vessel, combine dimethyl sulfoxide (2 mL, 28.2 mmol) and methyl iodide (1.75
mL, 28.1 mmol).[4][5]

o Seal the vessel and stir the mixture at 70 °C for 48 hours.[4][5]
e Cool the reaction mixture to room temperature. A precipitate will have formed.
« Filter the resulting precipitate and wash it with chloroform.

o Recrystallize the solid from water and dry it under reduced pressure to yield clear, colorless
crystals of trimethylsulfoxonium iodide.[4]

Safety Note: lodomethane is volatile and toxic and should be handled in a fume hood.

General Protocol for the Synthesis of Aziridines from
Imines
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This protocol describes a general procedure for the reaction of an N-sulfinyl imine with the ylide
generated from trimethylsulfoxonium iodide.

Materials:

Trimethylsulfoxonium iodide

e Sodium hydride (NaH), 60% dispersion in mineral olil

e Anhydrous Tetrahydrofuran (THF)

e N-sulfinyl imine

e Saturated agueous ammonium chloride solution

e Brine

e Anhydrous magnesium sulfate

 Silica gel for column chromatography

¢ Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:

o To a suspension of pentane-washed sodium hydride (3 equivalents, 60% in mineral oil) in
anhydrous THF (2 mL), add trimethylsulfoxonium iodide (3 equivalents).[6]

 Stir the mixture at room temperature for 10 minutes, during which the cloudy suspension
should become a clear solution, indicating the formation of the ylide.[6]

e Add a solution of the N-sulfinyl imine (1 equivalent) in anhydrous THF (2 mL) dropwise to the
ylide solution.[6]

e Heat the reaction mixture to 80 °C and stir for 12 hours.[6]

o After completion, cool the reaction to room temperature and quench by the slow addition of
saturated aqueous ammonium chloride solution.
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o Extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to afford the desired

aziridine.

Data Presentation

The following table summarizes the results for the synthesis of various aziridines from the

corresponding N-sulfinyl imines using the protocol described above.

Aldehyde . .
. Diastereomeri
Entry Precursor of Product Yield (%) .
. c Ratio (dr)
Imine
N-sulfinyl-2-
1 Benzaldehyde o 85 76:24
phenylaziridine
4- N-sulfinyl-2-(4-
2 Chlorobenzaldeh  chlorophenyl)azir 82 75:25
yde idine
4- N-sulfinyl-2-(4-
3 Methoxybenzald methoxyphenyl)a 88 78:22
ehyde ziridine
) N-sulfinyl-2-(2-
4 naphthyl)aziridin 80 76:24
Naphthaldehyde
e
) N-sulfinyl-2-
5 Cinnamaldehyde 75 70:30

styrylaziridine

Note: Yields are for isolated, chromatographically pure material. Diastereomeric ratios were

determined by 1H NMR analysis of the crude reaction mixture.[6]

Scope and Limitations
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The Corey-Chaykovsky aziridination of imines is a versatile reaction applicable to a wide range
of substrates.[3] It is particularly effective for imines bearing electron-withdrawing groups on the
nitrogen atom, such as sulfinyl, sulfonyl, or phosphinoyl groups, which activate the imine
towards nucleophilic attack.[7] The reaction generally proceeds with good to excellent yields.

A key consideration is the diastereoselectivity of the reaction. While often favoring the trans
isomer, the level of selectivity can be influenced by the specific substrates and reaction
conditions. For certain applications, achieving high diastereoselectivity may require
optimization of the reaction parameters or the use of chiral auxiliaries on the imine or chiral
catalysts to induce enantioselectivity.[8][9]

Conclusion

The synthesis of aziridines from imines using trimethylsulfoxonium iodide is a highly
effective and practical method for accessing these important heterocyclic compounds. The
presented protocols and data provide a solid foundation for researchers to apply this
methodology in their synthetic endeavors. The reaction's broad substrate scope and
operational simplicity make it a valuable tool in the synthesis of complex molecules for
academic research and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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